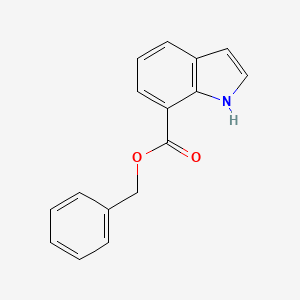

benzyl 1H-indole-7-carboxylate

Vue d'ensemble

Description

Benzyl 1H-indole-7-carboxylate is a type of aromatic compound that belongs to the indole family . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules .

Synthesis Analysis

Indole derivatives, including this compound, have attracted increasing attention in recent years due to their biological activities . The synthesis of indole derivatives involves various methods, and the investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis

The linear formula of this compound is C15H13N . The molecular weight is 207.278 .Applications De Recherche Scientifique

Indole Synthesis and Classification

Benzyl 1H-indole-7-carboxylate, as a derivative of indole, plays a significant role in the broader context of indole synthesis. Indole compounds, including this derivative, are integral to the field of organic synthesis, inspiring numerous methods for their preparation. Taber and Tirunahari (2011) present a comprehensive review, proposing a classification framework for all indole syntheses, highlighting the significance of this compound class in organic chemistry Taber & Tirunahari, 2011.

Chemopreventive Properties

Research has identified indole derivatives as chemopreventive agents. Compounds like indole-3-carbinol, found in cruciferous vegetables, have shown inhibitory effects on various forms of neoplasia. For instance, Wattenberg and Loub (1978) demonstrated the inhibitory effect of indole-3-carbinol on mammary tumor formation and benzo(a)pyrene-induced neoplasia, suggesting the potential of indole derivatives in cancer prevention Wattenberg & Loub, 1978.

Anti-Inflammatory and Analgesic Properties

The anti-inflammatory and analgesic properties of indole derivatives have been explored extensively. Martel et al. (1976) discussed the synthesis and anti-inflammatory actions of tetrahydropyrano[3,4-b]indole-1-acetic acids, highlighting the potent agent etodolic acid, which exhibits significant activity against chronic rat models of inflammation Martel et al., 1976. Moreover, compounds synthesized by Tozkoparan et al. (1999), consisting of thiazolo[3,2-a]pyrimidine derivatives, demonstrated moderate anti-inflammatory activity, underscoring the potential of indole derivatives in this domain Tozkoparan et al., 1999.

Neurochemical and Pharmacological Applications

The role of indole derivatives in neurochemical and pharmacological contexts has also been explored. Kawakubo et al. (1990) synthesized a series of compounds bioisosteres of beta-carbolines, which exhibited potent anticonflict activity and lessening of memory impairment, paving the way for novel anxiolytic drugs Kawakubo et al., 1990. Nichols et al. (1989) evaluated compounds for their ability to suppress serum prolactin in reserpinized rats, contributing to the understanding of dopaminergic activity Nichols et al., 1989.

Mécanisme D'action

Target of Action

Benzyl 1H-indole-7-carboxylate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities , suggesting that this compound may also influence various biochemical pathways

Result of Action

Indole derivatives have been reported to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, certain environmental factors such as exposure to sun rays and tobacco consumption have been linked to the development of diseases like cancer . Therefore, these factors could potentially influence the action of this compound.

Propriétés

IUPAC Name |

benzyl 1H-indole-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(19-11-12-5-2-1-3-6-12)14-8-4-7-13-9-10-17-15(13)14/h1-10,17H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGLSMYSWIQHOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC3=C2NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

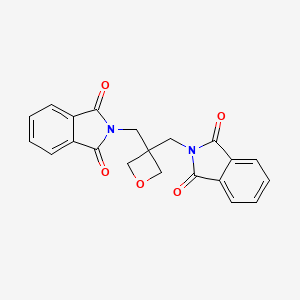

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)

![[bis[(2-chloro-6-fluorophenyl)methyl]amino] (NZ)-N-(2,2-dichloro-1-thiomorpholin-4-ylethylidene)carbamate](/img/structure/B3040406.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)